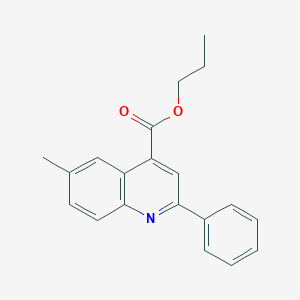![molecular formula C23H27NO4 B341149 [2-(2,5-Dimethylphenyl)-2-oxoethyl] 5-(2,5-dimethylanilino)-5-oxopentanoate](/img/structure/B341149.png)
[2-(2,5-Dimethylphenyl)-2-oxoethyl] 5-(2,5-dimethylanilino)-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2,5-Dimethylphenyl)-2-oxoethyl] 5-(2,5-dimethylanilino)-5-oxopentanoate is an organic compound characterized by its complex structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,5-Dimethylphenyl)-2-oxoethyl] 5-(2,5-dimethylanilino)-5-oxopentanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
-
Formation of 2-(2,5-Dimethylphenyl)-2-oxoethyl bromide
Reagents: 2,5-Dimethylbenzene, bromine, and a catalyst such as iron(III) bromide.
Conditions: The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.
-
Nucleophilic Substitution
Reagents: 2-(2,5-Dimethylphenyl)-2-oxoethyl bromide and 5-(2,5-dimethylanilino)-5-oxopentanoic acid.
Conditions: The reaction is typically performed in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to a more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media, depending on the desired oxidation state.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted under anhydrous conditions to prevent hydrolysis of the reducing agent.
-
Substitution
Reagents: Various nucleophiles or electrophiles, depending on the substitution reaction.
Conditions: Solvent choice and temperature are critical to control the reaction rate and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [2-(2,5-Dimethylphenyl)-2-oxoethyl] 5-(2,5-dimethylanilino)-5-oxopentanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its interactions with specific molecular targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which [2-(2,5-Dimethylphenyl)-2-oxoethyl] 5-(2,5-dimethylanilino)-5-oxopentanoate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
-
2,5-Dimethylaniline
- Used in the synthesis of dyes and pigments.
- Similar aromatic structure but lacks the ester and keto functional groups.
-
2-(2,5-Dimethylphenyl)acetic acid
- Used as an intermediate in organic synthesis.
- Similar aromatic structure but differs in the functional groups attached to the aromatic ring.
Uniqueness
[2-(2,5-Dimethylphenyl)-2-oxoethyl] 5-(2,5-dimethylanilino)-5-oxopentanoate is unique due to its combination of functional groups, which confer distinct chemical properties. This uniqueness allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H27NO4 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
[2-(2,5-dimethylphenyl)-2-oxoethyl] 5-(2,5-dimethylanilino)-5-oxopentanoate |
InChI |
InChI=1S/C23H27NO4/c1-15-8-10-17(3)19(12-15)21(25)14-28-23(27)7-5-6-22(26)24-20-13-16(2)9-11-18(20)4/h8-13H,5-7,14H2,1-4H3,(H,24,26) |
InChI Key |
XBEPICAIHGZOSP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C(=O)COC(=O)CCCC(=O)NC2=C(C=CC(=C2)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)COC(=O)CCCC(=O)NC2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-anilino-5-oxopentanoate](/img/structure/B341069.png)



![2-(4-Chlorophenyl)-2-oxoethyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B341077.png)
![2-(4-Nitrophenyl)-2-oxoethyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B341079.png)
![2-Oxo-2-phenylethyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B341080.png)
![2-(Biphenyl-4-yl)-2-oxoethyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B341081.png)

![5,6-dibromo-2-[4-(4-methylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B341088.png)
![5,6-dibromo-2-[4-(4-methylphenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B341089.png)
